4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide
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Overview
Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a chlorinated benzene ring, and a tetrahydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoyl chloride with an amine derivative.
Introduction of the Tetrahydrothiophene Ring: This step involves the formation of the tetrahydrothiophene ring, which can be done through cyclization reactions.
Sulfone Group Addition: The oxidation of the tetrahydrothiophene ring to introduce the sulfone group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene ring.
Reduction: Reduction reactions may target the sulfone group or the chlorinated benzene ring.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible applications in the development of new materials with specific properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)benzamide
- 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide
Uniqueness
The uniqueness of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H22ClNO3S |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H22ClNO3S/c1-2-15-3-5-16(6-4-15)13-22(19-11-12-26(24,25)14-19)20(23)17-7-9-18(21)10-8-17/h3-10,19H,2,11-14H2,1H3 |
InChI Key |
NCNUMXXENFDYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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